2,3-Dihydro-7-(trifluoromethyl)-4H-1,2,4-benzothiadiazine-4-ethanol 1,1-dioxide 2,3-Dihydro-7-(trifluoromethyl)-4H-1,2,4-benzothiadiazine-4-ethanol 1,1-dioxide
Brand Name: Vulcanchem
CAS No.: 1789-84-0
VCID: VC21237086
InChI: InChI=1S/C10H11F3N2O3S/c11-10(12,13)7-1-2-8-9(5-7)19(17,18)14-6-15(8)3-4-16/h1-2,5,14,16H,3-4,6H2
SMILES: C1NS(=O)(=O)C2=C(N1CCO)C=CC(=C2)C(F)(F)F
Molecular Formula: C10H11F3N2O3S
Molecular Weight: 296.27 g/mol

2,3-Dihydro-7-(trifluoromethyl)-4H-1,2,4-benzothiadiazine-4-ethanol 1,1-dioxide

CAS No.: 1789-84-0

Cat. No.: VC21237086

Molecular Formula: C10H11F3N2O3S

Molecular Weight: 296.27 g/mol

* For research use only. Not for human or veterinary use.

2,3-Dihydro-7-(trifluoromethyl)-4H-1,2,4-benzothiadiazine-4-ethanol 1,1-dioxide - 1789-84-0

Specification

CAS No. 1789-84-0
Molecular Formula C10H11F3N2O3S
Molecular Weight 296.27 g/mol
IUPAC Name 2-[1,1-dioxo-7-(trifluoromethyl)-2,3-dihydro-1λ6,2,4-benzothiadiazin-4-yl]ethanol
Standard InChI InChI=1S/C10H11F3N2O3S/c11-10(12,13)7-1-2-8-9(5-7)19(17,18)14-6-15(8)3-4-16/h1-2,5,14,16H,3-4,6H2
Standard InChI Key OAPYSZQSGQYCSZ-UHFFFAOYSA-N
SMILES C1NS(=O)(=O)C2=C(N1CCO)C=CC(=C2)C(F)(F)F
Canonical SMILES C1NS(=O)(=O)C2=C(N1CCO)C=CC(=C2)C(F)(F)F

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator